

Application Notes & Protocols: Deprotection of H-Leu-OtBu.HCl in Peptide Synthesis

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Compound of Interest

Compound Name: *H-Leu-OtBu.HCl*

Cat. No.: *B555351*

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Introduction

In peptide synthesis, the strategic use of protecting groups is fundamental to prevent unwanted side reactions at the N-terminus, C-terminus, and amino acid side chains. The tert-butyl (tBu) group is a widely employed acid-labile protecting group for the carboxylic acid function of amino acids, such as in L-Leucine tert-butyl ester hydrochloride (**H-Leu-OtBu.HCl**). Its removal, or deprotection, is a critical step to liberate the C-terminal carboxyl group for subsequent peptide bond formation or to yield the final peptide acid.

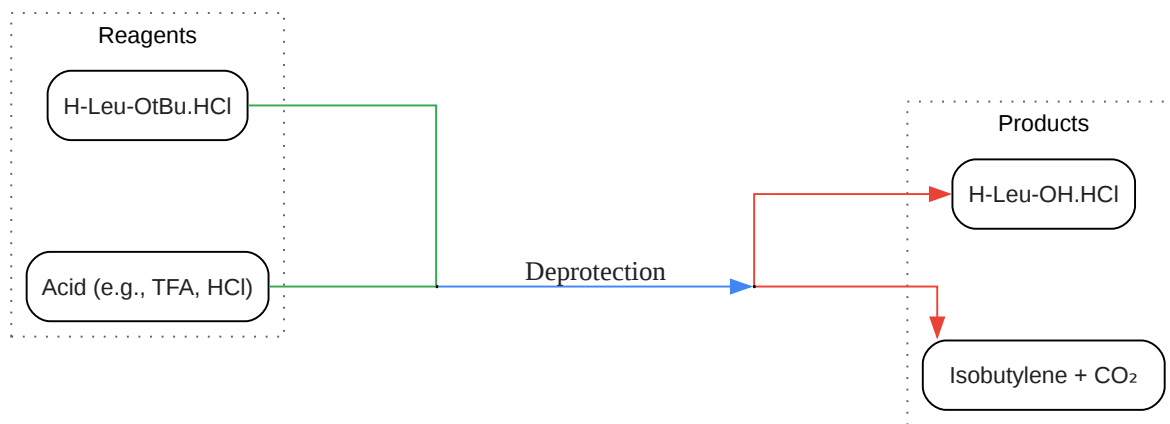
The deprotection of the tert-butyl ester is typically achieved under strong acidic conditions. The mechanism involves the protonation of the ester oxygen followed by the formation of a stable tert-butyl carbocation and isobutylene, which are volatile byproducts.[1][2] However, the highly reactive tert-butyl cation can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues like methionine and tryptophan.[2] To mitigate these side reactions, "scavengers" are added to the reaction mixture to trap the carbocations.[1][2]

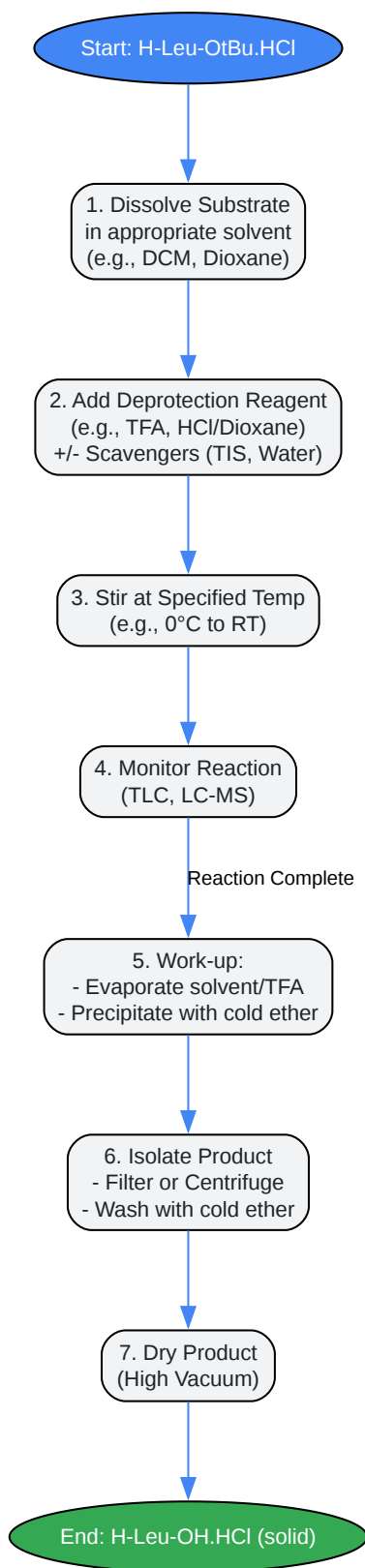
This document provides detailed protocols and comparative data for the deprotection of **H-Leu-OtBu.HCl** using common acid-mediated methods, intended for researchers, scientists, and professionals in peptide chemistry and drug development.

Deprotection Reaction Scheme

The general chemical transformation for the acid-catalyzed deprotection of **H-Leu-OtBu.HCl** is illustrated below. The acid (H^+) facilitates the cleavage of the tert-butyl ester, yielding the free

carboxylic acid of leucine and the volatile byproduct isobutylene.





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References

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- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
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